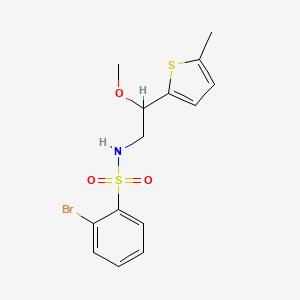

2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3S2/c1-10-7-8-13(20-10)12(19-2)9-16-21(17,18)14-6-4-3-5-11(14)15/h3-8,12,16H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRSNBDRHRUNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CC=C2Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol and a strong base like sodium hydride.

Thiophene Functionalization: The thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the sulfonamide group and the thiophene ring.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The sulfonamide group is known for its role in various pharmaceuticals, and the thiophene ring can enhance binding affinity and specificity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking, particularly involving the thiophene ring and the sulfonamide group.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- 4-Bromo-N-(2,4,5-Trifluorophenyl)Benzenesulfonamide (C₁₂H₇BrF₃NO₂S): Bromine substitution at the 4-position on the benzene ring, paired with a trifluorophenyl group.

- 5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide (C₁₆H₁₈ClNO₃S): Chlorine (less electronegative than bromine) at the 5-position and a phenylethyl group on the nitrogen. Reduced steric hindrance compared to the thiophene-ethyl chain in the target compound, which may improve membrane permeability but reduce target specificity .

Nitrogen-Substituent Variations

- 5-Amino-N-(2-Bromo-5-Methylphenyl)-2-MethoxyBenzenesulfonamide (C₁₄H₁₄BrN₃O₃S): An amino group at the 5-position introduces hydrogen-bond donor capacity, contrasting with the bromine in the target compound. This derivative showed moderate antimicrobial activity in screening studies, suggesting that bromine may offer different interaction profiles (e.g., halogen bonding vs. hydrogen bonding) .

N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide :

Heterocyclic Modifications

Pyrazolo[1,5-a]Pyrimidine-Benzenesulfonamide Hybrids :

- 5-Bromo-N-Ethyl-2-MethoxyBenzenesulfonamide (C₉H₁₂BrNO₃S): Ethyl group on the nitrogen and bromine at the 5-position.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The thiophene moiety in the target compound increases lipophilicity (LogP ~3.8), which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Higher rotatable bond count (6 vs.

Biological Activity

The compound 2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the bromination of the corresponding methoxy-thiophene compound followed by sulfonamide formation. The synthetic route may utilize various reagents and conditions to optimize yield and purity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of sulfonamide derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, such as HeLa and MCF7 cells. The mechanism often involves disruption of microtubule dynamics, which is critical for cell division.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 1.5 | Microtubule disruption |

| Compound B | MCF7 | 0.8 | Microtubule disruption |

| Compound C | HT-29 | 3.0 | Apoptosis induction |

Analgesic Activity

In addition to antiproliferative effects, certain derivatives have demonstrated analgesic properties. For example, the analgesic activity was assessed using standard models, showing promising results that warrant further investigation into their mechanisms.

Table 2: Analgesic Activity of Compounds

| Compound Name | Model Used | Results |

|---|---|---|

| Compound D | Hot Plate Test | Significant analgesia observed |

| Compound E | Tail Flick Test | Moderate analgesia |

Case Studies

- Case Study on Anticancer Properties : A study evaluated a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited tumor growth in vivo and in vitro by targeting tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

- Analgesic Efficacy Assessment : In another investigation, a new class of sulfonamides was tested for their analgesic effects in rodent models. The results showed that specific modifications in the chemical structure enhanced pain relief without significant side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.